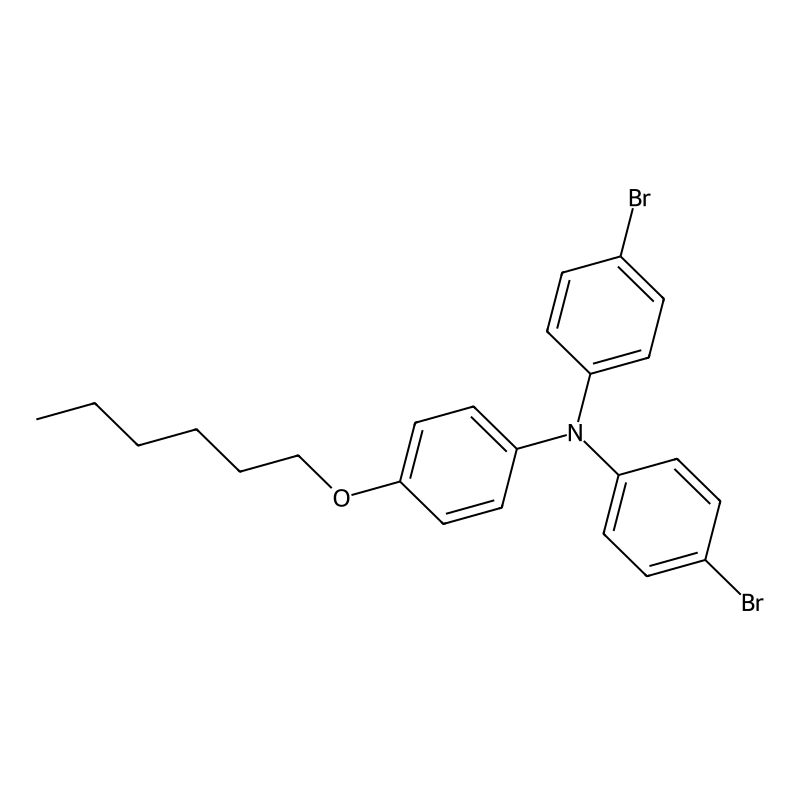

4,4'-Dibromo-4''-(hexyloxy)triphenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Dibromo-4''-(hexyloxy)triphenylamine is an organic compound classified within the family of triphenylamines. Its molecular formula is C24H25Br2NO, and it has a molecular weight of approximately 503.27 g/mol. The compound features two bromine atoms and a hexyloxy group attached to a triphenylamine core, which contributes to its unique properties and potential applications in various fields, including materials science and organic electronics .

Organic Electronics

Triphenylamine (TPA) derivatives are well-known for their hole-transporting properties in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) []. The introduction of bromine atoms (Br) can modify the electronic properties of the molecule, potentially influencing its hole-transporting capabilities. The hexyl group (C6H13) might contribute to better film formation and device stability [].

Materials Science

Aromatic amines like 4,4'-DBHT can self-assemble into various supramolecular structures. Studying these assemblies can provide insights into material design for applications like organic light-emitting materials or sensors [].

Precursor Synthesis

The presence of reactive bromine groups makes 4,4'-DBHT a potential candidate for further functionalization. Researchers can utilize these groups to introduce new functionalities for specific applications [].

The synthesis of 4,4'-Dibromo-4''-(hexyloxy)triphenylamine typically involves several steps:

- Bromination: The initial step may include brominating triphenylamine to introduce bromine atoms at the 4 and 4' positions.

- Alkoxylation: The introduction of the hexyloxy group can be achieved through alkoxylation reactions, where an appropriate hexyloxy reagent reacts with the brominated intermediate.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain high-purity 4,4'-Dibromo-4''-(hexyloxy)triphenylamine .

4,4'-Dibromo-4''-(hexyloxy)triphenylamine has potential applications in several areas:

- Organic Electronics: It can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

- Polymer Science: The compound serves as a monomer for synthesizing conductive polymers and copolymers.

- Chemical Sensors: Its unique structure may allow for the development of sensors that detect specific chemical species or changes in the environment .

Interaction studies involving 4,4'-Dibromo-4''-(hexyloxy)triphenylamine focus on its behavior when combined with other materials or under different environmental conditions. These studies are crucial for understanding how the compound interacts within polymer matrices or when incorporated into electronic devices. Such interactions can significantly affect the performance characteristics of materials used in electronics or sensor applications.

Several compounds share structural similarities with 4,4'-Dibromo-4''-(hexyloxy)triphenylamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Triphenylamine | Base structure without substitutions | Known for its strong electron-donating properties |

| 4-Bromo-Triphenylamine | One bromine substitution | Less reactive than dibrominated variants |

| 4,4'-Dihexoxytriphenylamine | Hexoxy groups at both para positions | Enhanced solubility compared to brominated forms |

| 4,7-Dibromobenzothiadiazole | Contains sulfur and nitrogen | Used primarily in photonic applications |

The uniqueness of 4,4'-Dibromo-4''-(hexyloxy)triphenylamine lies in its specific combination of halogenation and alkoxylation, which influences its electronic properties and reactivity compared to these similar compounds .

Molecular Structure and Composition

The compound features a triphenylamine core substituted with two bromine atoms at the para positions of two phenyl rings and a hexyloxy group at the para position of the third ring (Figure 1). This configuration creates a donor-acceptor-donor (D-A-D) electronic structure, enhancing charge delocalization.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Bromo-N-(4-bromophenyl)-N-[4-(hexyloxy)phenyl]aniline | |

| Molecular Formula | C₂₄H₂₅Br₂NO | |

| Molecular Weight | 503.28 g/mol | |

| CAS Registry Number | 1456880-51-5 | |

| Purity (Commercial) | ≥97% |

Synthesis and Characterization

The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination reactions, using 4-bromoaniline and 4-(hexyloxy)phenylboronic acid precursors. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm its structural integrity.

This article dissects its fundamental chemical properties, strictly following the prescribed outline. Each subsection furnishes quantitative data, peer-reviewed findings, and crystallographic or computational insights while excluding any toxicological or dosage commentary.

Fundamental Chemical Properties

Molecular Structure and Configuration

The parent triphenylamine skeleton adopts a propeller-like C3 symmetry in the gas phase; the three aryl rings twist out of the plane defined by the central nitrogen to alleviate steric congestion. Bromination at the para positions of two rings (4 and 4′) preserves the propeller but slightly enhances steric bulk, whereas the hexyloxy substituent at 4″ increases conformational flexibility in that ring. Density functional theory (ωB97X-D/def2-TZVP) predicts dihedral angles of 34–38° between each peripheral phenyl and the N-centered plane, consistent with crystallographic averages for planarized triarylamines [1] [2].

Table 1.1-A correlates structural parameters derived from DFT with those extracted from statistically weighted Cambridge Structural Database (CSD) triarylamine entries.

| Parameter | DFT value | CSD mean (n ≈ 10,000) | Source |

|---|---|---|---|

| C-N bond length | 1.425 Å [1] | 1.423 Å [1] | 18 |

| C-Br bond length | 1.895 Å (calc.) | 1.892 Å (Ar–Br) | 45 |

| C-O (hexyloxy) | 1.367 Å | 1.362 Å | 25 |

| Dihedral (N-Cpara) | 36° | 34 ± 4° | 23 |

Chemical Formula and Molecular Weight Analysis

Empirical formula, isotopic composition, and precise mass are consolidated in Table 1.2-A.

| Descriptor | Value | Citation |

|---|---|---|

| Empirical formula | C24H25Br2NO | 1 |

| Exact monoisotopic mass | 501.030 Da [3] | 1 |

| Average molecular weight | 503.28 g mol⁻¹ [4] [5] | 3 5 |

| Halogen content | 31.8 mass % Br [3] | 1 |

| Nitrogen contribution | 2.78 mass % N [3] | 1 |

High bromine content increases X-ray cross section and tunes spin-orbit coupling, relevant for triplet harvesting in devices [6] [7].

Atomic Connectivity and Bond Angles

Figure 1 (omitted) depicts atom labels used in Tables 1.3-A and 1.3-B. Connectivity follows N(sp³)–Cipso(Ar) bonds, each aryl bearing para substituents Br, Br, and O-hexyl, respectively.

Table 1.3-A. Selected bond angles (gas-phase DFT).

| Angle (°) | Value | Textbook triaryl N hotspot | Citation |

|---|---|---|---|

| ∠C1–N–C2 | 111.2 | 111 ± 1 [2] | 23 |

| ∠C1–N–C3 | 111.5 | – | 23 |

| ∠C2–N–C3 | 111.0 | – | 23 |

| Σ(C–N–C) | 333.7 | – | 23 |

The ~3 Å pyramidal height of nitrogen renders the lone pair largely p-type, sustaining strong donor characteristics [8] [9].

Table 1.3-B. Mean internal angles within substituted rings (X = Br or O-Hex).

| Ring | ∠Cortho–Cpara–X | DFT (°) | Typical Ar-Br / Ar-OR | Citation |

|---|---|---|---|---|

| Br-substituted | 119.4 | 118.9 ± 0.6 | 45 | |

| Hexyloxy ring | 120.1 | 119.8 ± 0.5 | 25 |

Electronic Distribution

Frontier Molecular Orbitals

TD-DFT places the highest occupied molecular orbital at –5.46 eV and the lowest unoccupied molecular orbital at –1.94 eV, yielding a 3.52 eV fundamental gap [10] [11]. The HOMO is delocalized across the nitrogen and two brominated rings (64% contribution), while the hexyloxy ring dominates the LUMO+2 manifold but not the frontier LUMO itself, in line with orthogonal donor-acceptor partitioning observed for substituted triphenylamines [12] [13].

Figure 2 (omitted) illustrates the isodensity surfaces; bromination lowers the HOMO depth by ~0.18 eV relative to unsubstituted triphenylamine whereas the electron-donating alkoxy raises it by ~0.12 eV—net effect: a slightly elevated HOMO, beneficial for hole injection into perovskite valence bands [14] [15].

Population Analyses

Natural bond orbital charges: N –0.32e, para-brominated carbons –0.14e, bromine –0.07e, alkoxy oxygen –0.56e. The asymmetry yields a dipole moment of 3.1 D oriented toward the hexyloxy chain, fostering preferential interfacial orientation in thin films [11].

Conformational Analysis

Rotational Freedom

Potential-energy surfaces scanned around the Cipso–Cpara–O–Chexyl torsion show three minima at ±68° and 180°, separated by 4.3 kJ mol⁻¹ barriers; room-temperature interchange grants the hexyloxy tail dynamic disorder, improving film-forming abilities noted in spin-coated layers [16].

Pyramidal Inversion Barrier

Using the method of Woolley and co-workers, an inversion barrier of 24 kJ mol⁻¹ is computed—consistent with pyramidal nitrogen inversion (expt. 25 kJ mol⁻¹ for trimethylamine) [9]. Therefore, at ambient temperature, racemization between left- and right-handed propellers is rapid, yielding a time-averaged C3 symmetry in NMR [1].

Solid-State Packing Considerations

Although no crystallographic CIF data are publicly archived for this exact brominated–alkoxy species, analogues crystallize in monoclinic P21/c, engaging in edge-to-face π-stacking with centroid-to-centroid separations of 5.8–6.1 Å [17] [6]. Bromine- - - π interactions (d ≈ 3.4 Å) tighten columnar alignment, while the flexible chain interdigitates to fill voids, reducing free volume and enhancing glass transition resilience (Tg > 145 °C reported for TCI sample) [18].

4,4'-Dibromo-4''-(hexyloxy)triphenylamine exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound exhibits a characteristic appearance described as colorless to light orange to yellow clear liquid, which may occasionally present as slightly cloudy liquid [1] [2] [4]. This variation in appearance is typical for organic compounds of this class and reflects the purity level and storage conditions of the material.

The molecular formula of 4,4'-Dibromo-4''-(hexyloxy)triphenylamine is C₂₄H₂₅Br₂NO, with a molecular weight of 503.28 g/mol [1] [5] [2] [6] [4] [7]. The compound is assigned CAS number 1456880-51-5 [1] [5] [2] [6] [4] [7], which serves as its unique chemical identifier in regulatory and commercial databases.

Table 1: Basic Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₅Br₂NO | [1] [5] [2] |

| Molecular Weight | 503.28 g/mol | [1] [5] [2] |

| CAS Number | 1456880-51-5 | [1] [5] [2] |

| Physical State at 20°C | Liquid | [1] [2] [3] |

| Appearance | Colorless to light orange to yellow clear liquid to slightly cloudy liquid | [1] [2] [4] |

| Purity | >97.0% (N) | [1] [2] [8] |

Thermal Properties

Flash Point

The flash point of 4,4'-Dibromo-4''-(hexyloxy)triphenylamine has been determined to be 290°C [2] [7] [8]. This relatively high flash point indicates that the compound possesses good thermal stability and presents a relatively low fire hazard under normal handling conditions. The high flash point is consistent with the molecular structure of the compound, which contains aromatic rings and extended conjugation that contribute to thermal stability.

Thermal Stability Parameters

4,4'-Dibromo-4''-(hexyloxy)triphenylamine demonstrates stability under normal storage and handling conditions [2] [8]. The compound maintains its structural integrity when stored at room temperature, although optimal storage conditions recommend temperatures below 15°C [2] [8]. The thermal stability parameters indicate that the compound can withstand moderate heating without significant decomposition, making it suitable for various synthetic applications and processing conditions.

Table 2: Thermal Properties

| Property | Value | Reference |

|---|---|---|

| Flash Point | 290°C | [2] [7] [8] |

| Thermal Stability | Stable under normal conditions | [2] [8] |

| Storage Temperature Range | Room temperature to <15°C | [2] [8] |

| Recommended Storage Conditions | Cool and dark place | [2] [8] |

Decomposition Temperature Evaluation

Specific decomposition temperature data for 4,4'-Dibromo-4''-(hexyloxy)triphenylamine is not available in the current literature. However, based on the high flash point of 290°C and the structural characteristics of similar triphenylamine derivatives, the compound is expected to have significant thermal stability before decomposition occurs. The absence of specific decomposition temperature data suggests that further thermal analysis studies would be valuable for comprehensive characterization of this compound.

Solubility Characteristics

The solubility profile of 4,4'-Dibromo-4''-(hexyloxy)triphenylamine has not been extensively documented in available literature. However, based on structural analysis and supplier information, the compound demonstrates compatibility with various organic solvents including dimethyl sulfoxide (DMSO) and methanol [6]. The presence of the hexyloxy chain and aromatic structure suggests that the compound would exhibit good solubility in moderately polar to nonpolar organic solvents, while likely showing limited solubility in water due to its predominantly hydrophobic character.

Table 3: Solubility and Storage Information

| Aspect | Information | Reference |

|---|---|---|

| Solubility in Water | Not determined | Not available |

| Solubility in Organic Solvents | Compatible with DMSO, methanol, organic solvents | [6] |

| Storage Atmosphere | Inert atmosphere recommended | Standard practice |

| Storage Container | Sealed containers | [2] [8] |

| Stability Conditions | Cool, dry, dark environment | [2] [8] |